molecular formula C12H8N2O2S B14520619 4-Methyl-6-nitrothieno[2,3-B]quinoline CAS No. 62452-39-5

4-Methyl-6-nitrothieno[2,3-B]quinoline

Cat. No.: B14520619
CAS No.: 62452-39-5
M. Wt: 244.27 g/mol
InChI Key: LERHIMPVSJIUBV-UHFFFAOYSA-N
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Description

4-Methyl-6-nitrothieno[2,3-B]quinoline is a synthetically crafted tricyclic heterocyclic compound designed for advanced chemical biology and drug discovery research. This molecule integrates a privileged quinoline scaffold with a fused thiophene ring, a structural motif recognized for its significant potential in developing novel therapeutic agents . The strategic incorporation of methyl and nitro substituents enhances its utility as a versatile intermediate for further synthetic modification, enabling structure-activity relationship (SAR) studies and the creation of diverse chemical libraries. The thieno[2,3-b]quinoline core is of particular interest in medicinal chemistry. Research on analogous structures has demonstrated a wide spectrum of biological activities, including potent antimalarial and anticancer properties, making this chemotype a valuable starting point for hit-to-lead optimization campaigns . Furthermore, the synthetic accessibility of this scaffold via methods such as regioselective iodocyclization allows for efficient diversification, facilitating the exploration of its full pharmacological potential . This product is offered as a key building block for researchers investigating new small-molecule inhibitors, particularly in the fields of infectious diseases and oncology. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62452-39-5

Molecular Formula

C12H8N2O2S

Molecular Weight

244.27 g/mol

IUPAC Name

4-methyl-6-nitrothieno[2,3-b]quinoline

InChI

InChI=1S/C12H8N2O2S/c1-7-9-4-5-17-12(9)13-11-3-2-8(14(15)16)6-10(7)11/h2-6H,1H3

InChI Key

LERHIMPVSJIUBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CSC2=NC3=C1C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Friedländer Quinoline Synthesis

The Friedländer reaction, which condenses 2-aminobenzaldehyde derivatives with ketones, forms the quinoline core. For this compound, this method begins with 2-amino-5-nitrobenzaldehyde and methyl vinyl ketone.

Procedure :

  • Quinoline Formation :
    • React 2-amino-5-nitrobenzaldehyde (1.0 eq) with methyl vinyl ketone (1.2 eq) in acetic acid at 80°C for 6 hours.
    • Yield: ~50–60% of 6-nitro-4-methylquinoline.
  • Thieno Ring Annulation :
    • Treat the quinoline intermediate with thioglycolic acid (1.5 eq) and polyphosphoric acid (PPA) at 120°C for 3 hours to cyclize the thieno ring.
    • Yield: ~45–55% after recrystallization.

Limitations : Prolonged reaction times and moderate yields due to side reactions during cyclization.

Skraup Reaction with Nitration

The Skraup reaction builds the quinoline core via dehydration of glycerol with aniline derivatives, followed by nitration.

Procedure :

  • Quinoline Synthesis :
    • Heat a mixture of 4-methylaniline, glycerol, and concentrated sulfuric acid at 150°C to form 4-methylquinoline.
  • Nitration :

    • Introduce the nitro group using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. Regioselectivity is controlled by the methyl group’s directing effects, favoring nitration at position 6.
    • Yield: ~60–70% for 6-nitro-4-methylquinoline.
  • Thieno Ring Addition :

    • Employ a cyclization reaction with sulfur sources (e.g., thioglycolic acid) under acidic conditions.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction rates and improves yields by enhancing molecular collisions.

Procedure :

  • One-Pot Cyclization :
    • Combine 2-chloro-4-methylquinoline (1.0 eq), thioglycolic acid (1.8 eq), and anhydrous potassium carbonate (0.5 eq) in a microwave reactor.
    • Irradiate at 160 W for 2–3 minutes to form the thieno ring.
  • Nitration Post-Cyclization :
    • Treat the thienoquinoline intermediate with fuming nitric acid at 0°C for 30 minutes.
    • Yield: ~75–80% (compared to 55–60% via conventional heating).

Advantages :

  • Reduced reaction time (minutes vs. hours).
  • Higher purity due to minimized side reactions.

The nitro group’s introduction is critical for directing subsequent reactions.

Direct Nitration of Quinoline Precursors

Nitrating Agent Conditions Regioselectivity (Position 6) Yield
HNO₃/H₂SO₄ 0–5°C, 1 h 85% 65%
Acetyl nitrate RT, 2 h 78% 70%
NO₂BF₄ -10°C, 30m 92% 80%

Key Insight : Nitronium tetrafluoroborate (NO₂BF₄) offers superior regioselectivity due to its milder acidity, reducing ring sulfonation.

Nitration Prior to Cyclization

Introducing the nitro group early avoids competition with the thieno ring’s electron-withdrawing effects:

  • Nitrate 4-methylaniline to 4-methyl-2-nitroaniline.
  • Proceed with Skraup or Friedländer synthesis to form 6-nitro-4-methylquinoline.

Catalytic Methods and Process Optimization

Heterogeneous Catalysis

  • Zinc Chloride (ZnCl₂) : Enhances cyclization efficiency in thieno ring formation (yield increase: 15–20%).
  • Iron(III) Chloride (FeCl₃) : Facilitates electron-deficient aromatic nitration via Lewis acid activation.

Solvent-Free Conditions

Eliminating solvents reduces waste and improves atom economy:

  • Reactions conducted in molten PPA or under microwave irradiation achieve 85–90% conversion.

Comparative Analysis of Methods

Method Yield (%) Time Cost Scalability
Classical Friedländer 50–60 8–10 h Low Moderate
Microwave-Assisted 75–80 5–10 min High High
Catalytic Nitration 80–85 1–2 h Medium High

Recommendation : Microwave-assisted synthesis is optimal for laboratory-scale production, while catalytic methods suit industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-6-nitrothieno[2,3-B]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-6-nitrothieno[2,3-B]quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Methyl-6-nitrothieno[2,3-B]quinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Data Tables

Table 2: Electronic Effects of Substituents

Substituent Electronic Effect Impact on Reactivity/Bioactivity
NO₂ Electron-withdrawing Enhances electrophilic substitution; may increase DNA intercalation
OMe Electron-donating Stabilizes aromatic rings; alters metabolic stability
Cl Electronegative Improves binding to hydrophobic pockets
Me Steric/Hydrophobic Enhances membrane permeability

Research Findings and Implications

  • Synthetic Accessibility: Thieno[2,3-b]quinolines are more challenging to synthesize than simple quinolines due to fused-ring complexity. However, methods like Pd-catalyzed cross-coupling streamline their production .
  • Pharmacological Potential: Nitro groups may confer cytotoxicity via redox cycling or DNA damage, as seen in nitroaromatic anticancer agents. The methyl group likely improves bioavailability .
  • Structure-Activity Relationships (SAR): The thiophene ring’s sulfur atom provides unique electronic interactions, differentiating thienoquinolines from furan or indole analogs .

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